1-(Pyridin-3-yl)propan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)propan-2-one hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the system . More research is needed to fully understand the interaction between the compound and its targets.
Biochemical Pathways
The compound is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions .
Pharmacokinetics
The compound is known to be soluble in most organic solvents, such as ethanol, ether, and dimethylformamide , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-one hydrochloride. The compound is a combustible substance and should be stored in a cool, well-ventilated place, away from fire and high temperatures . During handling, appropriate protective equipment should be worn to avoid skin and eye contact and inhalation of vapors .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-yl)propan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antimicrobial bioactive compound extracted from Lactarius vellereus fermenting liquor . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt cellular processes in microorganisms, leading to their inhibition or death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its antimicrobial activity may be due to its ability to bind to and inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in antimicrobial activity suggests that it may disrupt key metabolic pathways in microorganisms, leading to their inhibition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell, where it can exert its effects more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)propan-2-ol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
1-(Pyridin-3-yl)propan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: A similar compound with an alcohol functional group instead of a ketone.
1-(Pyridin-2-yl)propan-2-one: A positional isomer with the pyridine ring attached at a different position.
3-(Pyridin-3-yl)propan-1-ol: Another similar compound with a hydroxyl group instead of a ketone.
Uniqueness: 1-(Pyridin-3-yl)propan-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-pyridin-3-ylpropan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)5-8-3-2-4-9-6-8;/h2-4,6H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCBHJHQYPNYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624110 |
Source
|
Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-56-9 |
Source
|
Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.